molecular formula C4H4Cl2O2 B13335830 (S)-2,2-Dichlorocyclopropane-1-carboxylic acid

(S)-2,2-Dichlorocyclopropane-1-carboxylic acid

Cat. No.: B13335830
M. Wt: 154.98 g/mol
InChI Key: GVGFEJPTKINGLP-REOHCLBHSA-N
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Description

(S)-2,2-Dichlorocyclopropane-1-carboxylic acid is a chiral compound with a cyclopropane ring substituted with two chlorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dichlorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dichlorocarbene with alkenes, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for the separation and purification of the desired enantiomer to achieve the (S)-configuration.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dichlorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The chlorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(S)-2,2-Dichlorocyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme mechanisms and as a probe for understanding biological pathways involving cyclopropane-containing compounds.

    Industry: It may be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2-Dichlorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site for various biochemical reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichlorocyclopropane-1-carboxylic acid: The non-chiral version of the compound.

    2,2-Dichlorocyclopropane-1-methanol: A similar compound with a hydroxyl group instead of a carboxylic acid group.

    2,2-Dichlorocyclopropane-1-amine: A compound with an amino group in place of the carboxylic acid group.

Uniqueness

(S)-2,2-Dichlorocyclopropane-1-carboxylic acid is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This makes it valuable in asymmetric synthesis and in the development of chiral pharmaceuticals.

Properties

Molecular Formula

C4H4Cl2O2

Molecular Weight

154.98 g/mol

IUPAC Name

(1S)-2,2-dichlorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H4Cl2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1

InChI Key

GVGFEJPTKINGLP-REOHCLBHSA-N

Isomeric SMILES

C1[C@H](C1(Cl)Cl)C(=O)O

Canonical SMILES

C1C(C1(Cl)Cl)C(=O)O

Origin of Product

United States

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